molecular formula C18H15BrN2O5 B8174298 2-(4-(2-Bromo-5-nitrophenoxy)butyl)isoindoline-1,3-dione

2-(4-(2-Bromo-5-nitrophenoxy)butyl)isoindoline-1,3-dione

Cat. No.: B8174298
M. Wt: 419.2 g/mol
InChI Key: CHCYEWNTHNSWFO-UHFFFAOYSA-N
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Description

2-(4-(2-Bromo-5-nitrophenoxy)butyl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of an isoindoline-1,3-dione core, a butyl chain, and a bromonitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Bromo-5-nitrophenoxy)butyl)isoindoline-1,3-dione typically involves a multi-step process. One common method starts with the preparation of the isoindoline-1,3-dione core through the condensation of an aromatic primary amine with a maleic anhydride derivative . The resulting intermediate is then subjected to further functionalization to introduce the butyl chain and the bromonitrophenoxy group. This can be achieved through a series of substitution reactions, often involving reagents such as alkyl halides and nitrophenols .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Bromo-5-nitrophenoxy)butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted phenoxy derivatives.

    Reduction: Amino derivatives.

    Oxidation: Quinone derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(2-Bromo-5-nitrophenoxy)butyl)isoindoline-1,3-dione involves its interaction with various molecular targets. The compound’s bromonitrophenoxy group can interact with cellular proteins and enzymes, potentially inhibiting their activity. Additionally, the nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-Bromo-5-nitrophenoxy)butyl)isoindoline-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a bromonitrophenoxy group and an isoindoline-1,3-dione core makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[4-(2-bromo-5-nitrophenoxy)butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O5/c19-15-8-7-12(21(24)25)11-16(15)26-10-4-3-9-20-17(22)13-5-1-2-6-14(13)18(20)23/h1-2,5-8,11H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCYEWNTHNSWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=C(C=CC(=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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